Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenyl group, a pyrazole ring, and a phosphonochloridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate typically involves the reaction of phenylphosphonic dichloride with 3-methyl-1H-pyrazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group. Common solvents used in this reaction include dichloromethane or toluene. The reaction is usually performed at low temperatures to control the reactivity of the phosphonochloridate group .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The phosphonochloridate group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding phosphonates, phosphonamides, or phosphonothioates.
Hydrolysis: In the presence of water, the phosphonochloridate group can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, toluene
Conditions: Anhydrous, low temperature
Major Products
Phosphonates: Formed by substitution with alcohols
Phosphonamides: Formed by substitution with amines
Phosphonothioates: Formed by substitution with thiols.
Scientific Research Applications
Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing phosphonochloridate groups into organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Materials Science:
Mechanism of Action
The mechanism of action of Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate involves the reactivity of the phosphonochloridate group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic Dichloride: A precursor used in the synthesis of Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate.
3-Methyl-1H-pyrazole: The pyrazole ring component used in the synthesis.
Phosphonates: Compounds with similar reactivity and applications.
Uniqueness
This compound is unique due to the combination of the phenyl, pyrazole, and phosphonochloridate groups, which confer distinct reactivity and potential for diverse applications in organic synthesis, medicinal chemistry, and materials science .
Properties
CAS No. |
102534-74-7 |
---|---|
Molecular Formula |
C10H10ClN2O2P |
Molecular Weight |
256.62 g/mol |
IUPAC Name |
1-[chloro(phenoxy)phosphoryl]-3-methylpyrazole |
InChI |
InChI=1S/C10H10ClN2O2P/c1-9-7-8-13(12-9)16(11,14)15-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
CBMOXRAIQDOQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)P(=O)(OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.